molecular formula C18H21N3O2 B5614697 N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide

N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide

Cat. No.: B5614697
M. Wt: 311.4 g/mol
InChI Key: GCZSPRCNVUIRGE-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide: is a chemical compound that belongs to the class of pyridine carboxamides It is characterized by the presence of a methoxyphenyl group, a piperidinyl group, and a pyridine carboxamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide typically involves the following steps:

    Formation of the Pyridine Carboxamide Core: The pyridine carboxamide core can be synthesized through a reaction between 2-chloronicotinic acid and an amine derivative under appropriate conditions.

    Introduction of the Piperidinyl Group: The piperidinyl group can be introduced via nucleophilic substitution reactions, where the piperidine acts as a nucleophile.

    Attachment of the Methoxyphenyl Group: The methoxyphenyl group can be attached through a coupling reaction, such as a Suzuki-Miyaura cross-coupling reaction, using a methoxyphenyl boronic acid derivative and a suitable palladium catalyst.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This can include the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxyphenyl group, leading to the formation of phenolic derivatives.

    Reduction: Reduction reactions can occur at the pyridine ring, potentially converting it to a piperidine derivative.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

    Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.

Major Products:

    Oxidation Products: Phenolic derivatives.

    Reduction Products: Piperidine derivatives.

    Substitution Products: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Chemistry: N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and the development of novel compounds.

Biology: In biological research, this compound can be used as a probe to study the interactions of piperidine and pyridine derivatives with biological targets. It may also serve as a lead compound in the development of new drugs.

Medicine: The compound has potential applications in medicinal chemistry, particularly in the design of new therapeutic agents. Its structural features make it a candidate for the development of drugs targeting specific receptors or enzymes.

Industry: In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its versatility allows for its incorporation into various industrial processes.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

    N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-4-carboxamide: Similar structure with a different position of the carboxamide group.

    N-(4-methoxyphenyl)-2-(morpholin-1-yl)pyridine-3-carboxamide: Similar structure with a morpholine group instead of a piperidine group.

    N-(4-methoxyphenyl)-2-(piperidin-1-yl)quinoline-3-carboxamide: Similar structure with a quinoline ring instead of a pyridine ring.

Uniqueness: N-(4-methoxyphenyl)-2-(piperidin-1-yl)pyridine-3-carboxamide is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to exhibit distinct chemical and biological properties compared to similar compounds.

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-piperidin-1-ylpyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2/c1-23-15-9-7-14(8-10-15)20-18(22)16-6-5-11-19-17(16)21-12-3-2-4-13-21/h5-11H,2-4,12-13H2,1H3,(H,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCZSPRCNVUIRGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(N=CC=C2)N3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

311.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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